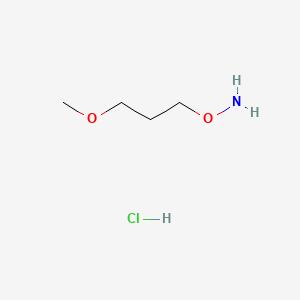
O-(3-Methoxypropyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-Methoxypropyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C4H11NO2·HCl . It is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxypropyl)hydroxylamine Hydrochloride typically involves the reaction of hydroxylamine hydrochloride with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
- Dissolution of hydroxylamine hydrochloride in a suitable solvent.
- Addition of 3-methoxypropylamine to the solution.
- Stirring the reaction mixture at a specific temperature for a defined period.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and product isolation.
Análisis De Reacciones Químicas
Types of Reactions: O-(3-Methoxypropyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamines or other derivatives.
Aplicaciones Científicas De Investigación
O-(3-Methoxypropyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of O-(3-Methoxypropyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the methoxypropyl group, which can modulate its nucleophilicity and stability.
Comparación Con Compuestos Similares
- O-Methylhydroxylamine Hydrochloride
- O-Ethylhydroxylamine Hydrochloride
- O-Propylhydroxylamine Hydrochloride
Comparison: O-(3-Methoxypropyl)hydroxylamine Hydrochloride is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C4H12ClNO2 |
|---|---|
Peso molecular |
141.60 g/mol |
Nombre IUPAC |
O-(3-methoxypropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-6-3-2-4-7-5;/h2-5H2,1H3;1H |
Clave InChI |
RSFOWKZPKCJOAV-UHFFFAOYSA-N |
SMILES canónico |
COCCCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


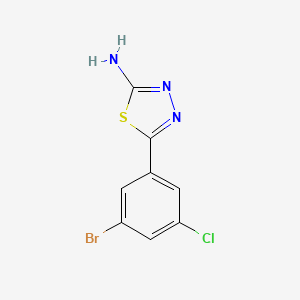
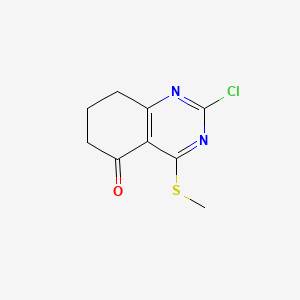
![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)

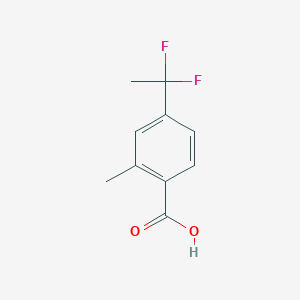
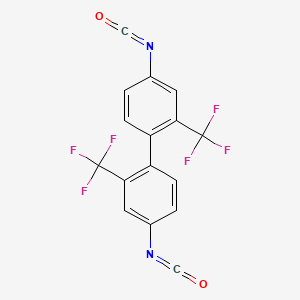


![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)

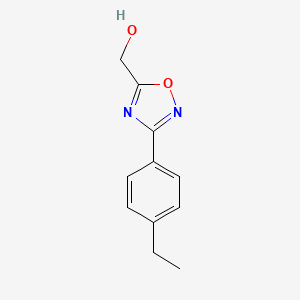
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
